1-Benzyloxy-3-(4-bromo-3-chlorophenyl)urea
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Overview
Description
1-Benzyloxy-3-(4-bromo-3-chlorophenyl)urea is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a urea moiety, with a 4-bromo-3-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyloxy-3-(4-bromo-3-chlorophenyl)urea typically involves the reaction of 4-bromo-3-chlorophenyl isocyanate with benzyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyloxy-3-(4-bromo-3-chlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include benzoic acid derivatives.
Reduction Reactions: Products include benzyl alcohol derivatives.
Scientific Research Applications
1-Benzyloxy-3-(4-bromo-3-chlorophenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyloxy-3-(4-bromo-3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
- 1-Benzyloxy-3-(4-chlorophenyl)urea
- 1-Benzyloxy-3-(4-bromophenyl)urea
- 1-Benzyloxy-3-(3-chlorophenyl)urea
Comparison: 1-Benzyloxy-3-(4-bromo-3-chlorophenyl)urea is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution can enhance its reactivity and binding affinity compared to compounds with only one halogen substituent. Additionally, the specific positioning of these substituents can influence the compound’s overall chemical and biological properties.
Properties
CAS No. |
845879-19-8 |
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Molecular Formula |
C14H12BrClN2O2 |
Molecular Weight |
355.61 g/mol |
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-3-phenylmethoxyurea |
InChI |
InChI=1S/C14H12BrClN2O2/c15-12-7-6-11(8-13(12)16)17-14(19)18-20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19) |
InChI Key |
BBWZHRFXIANFAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)NC2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
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